Notum Inhibitory Activity: Class‑Level Inference from the 5‑Fluoroindole Fragment
The 5‑fluoro‑1H‑indole‑3‑ethylamine substructure present in the target compound was identified as a Notum inhibitor in a crystallographic fragment screen. The fragment N‑[2‑(5‑fluoro‑1H‑indol‑3‑yl)ethyl]acetamide binds to the Notum catalytic pocket with a solved X‑ray structure at 1.47 Å resolution (PDB 6TR7) [1]. In the same study, melatonin showed an in vitro IC₅₀ of 75 µM [1]. While the IC₅₀ of the fragment was not reported, the presence of the additional indole‑3‑acetamide group in the target compound is expected to improve binding affinity through extra hydrophobic and π‑stacking interactions, based on the structure of the Notum active site. This structural rationale provides a class‑level inference that the target compound may possess enhanced Notum inhibition relative to the fragment hit.
| Evidence Dimension | Notum inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Not experimentally determined; structurally predicted improvement over fragment |
| Comparator Or Baseline | Melatonin IC₅₀ = 75 µM; N‑[2‑(5‑fluoro‑1H‑indol‑3‑yl)ethyl]acetamide fragment (IC₅₀ not reported) |
| Quantified Difference | Not quantifiable |
| Conditions | In vitro Notum enzyme assay; X‑ray crystallography (PDB 6TR7) |
Why This Matters
For researchers targeting Wnt‑dependent pathologies, the structural analogy to a proven Notum‑binding fragment reduces the risk of selecting an inactive analog.
- [1] Zhao, Y. et al. (2020) Structural characterization of melatonin as an inhibitor of the Wnt deacylase Notum. J. Pineal Res., 68(2):e12630. doi:10.1111/jpi.12630. View Source
